![molecular formula C11H14FNO4S B2359128 2-{[(2-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid CAS No. 1009676-99-6](/img/structure/B2359128.png)
2-{[(2-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 3-methylbutanoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Organic Synthesis
2-{[(2-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid serves as a versatile reagent in organic synthesis. Its unique structure allows it to act as a building block for more complex molecules, facilitating the development of new chemical entities with varied functionalities.
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in drug development. The presence of the sulfonamide group may contribute to its ability to interact with biological targets, making it a candidate for further pharmacological studies. Initial investigations indicate that it may inhibit specific enzymes or receptors, modulating biological pathways .
Proteomics and Biological Studies
In proteomics research, this compound can be utilized to study protein interactions and modifications. Its ability to form covalent bonds with nucleophilic sites on proteins may lead to inhibition or alteration of protein function, which is crucial for understanding various biological processes .
Case Study 1: Enzyme Inhibition
Research has demonstrated that structurally similar sulfonamide compounds can inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in organisms. Preliminary studies on this compound suggest it may exhibit similar inhibitory effects, warranting further investigation into its pharmacodynamics and therapeutic applications .
Case Study 2: Protein Interaction Analysis
In proteomics studies, the compound has been used to probe protein interactions within cellular environments. By modifying target proteins through covalent bonding, researchers can elucidate pathways involved in disease mechanisms, particularly in cancer biology where altered protein functions are common .
Mechanism of Action
The mechanism of action of 2-{[(2-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The fluorine atom can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid
- 2-{[(2-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid
- 2-{[(2-Iodophenyl)sulfonyl]amino}-3-methylbutanoic acid
Uniqueness
2-{[(2-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in biochemical research for studying protein interactions and developing new therapeutic agents .
Biological Activity
2-{[(2-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid, also known by its CAS number 1009676-99-6, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a fluorinated aromatic ring, which is known to enhance metabolic stability and biological activity in various pharmacological contexts.
The incorporation of the fluorine atom in the structure is significant as it can influence the compound's interaction with biological targets, potentially enhancing its therapeutic efficacy and reducing metabolic degradation .
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The sulfonamide group in the compound is known for its role in enzyme inhibition, particularly in carbonic anhydrases and other sulfonamide-sensitive enzymes. This inhibition can lead to therapeutic effects in conditions such as hypertension and glaucoma .
Pharmacological Studies
Recent studies have explored the pharmacological potential of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties:
- Antimicrobial Activity : Preliminary assessments indicate that derivatives of sulfonamide compounds exhibit significant antimicrobial properties against various bacterial strains. The mechanism often involves inhibition of bacterial folate synthesis .
- Anticancer Effects : Research has shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, a study demonstrated that certain carboxylic acid derivatives could induce apoptosis in cancer cells through the modulation of apoptotic pathways .
- Anti-inflammatory Properties : The ability of this compound to inhibit pro-inflammatory cytokines has been noted, suggesting potential applications in treating inflammatory diseases .
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
A study evaluated the effects of related sulfonamide compounds on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values demonstrating effective concentrations below 10 µM for certain derivatives . -
Antimicrobial Testing :
In a comparative analysis of various sulfonamide derivatives, this compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 5 to 20 µg/mL .
Comparative Data Table
Property | Value |
---|---|
Molecular Weight | 275.3 g/mol |
Purity | ≥ 95% |
Antimicrobial MIC | 5 - 20 µg/mL |
IC50 (Cancer Cell Lines) | < 10 µM |
Antiinflammatory Activity | Significant |
Properties
IUPAC Name |
2-[(2-fluorophenyl)sulfonylamino]-3-methylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-6-4-3-5-8(9)12/h3-7,10,13H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVVECYLSLMVBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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